molecular formula C5H2BrCl2N B1287612 3-Bromo-2,6-dichloropyridine CAS No. 866755-20-6

3-Bromo-2,6-dichloropyridine

Cat. No. B1287612
CAS RN: 866755-20-6
M. Wt: 226.88 g/mol
InChI Key: PZHASTRIYXMWKM-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It has an average mass of 226.886 Da and a monoisotopic mass of 224.874756 Da . It is also known by other names such as 3-Brom-2,6-dichlorpyridin in German, and Pyridine, 3-bromo-2,6-dichloro- .


Synthesis Analysis

The synthesis of 2,6-dichloro-3,5-diaryl-substituted pyridines involves the use of 3,5-dibromo-2,6-dichloropyridine, PdCl2(PPh3)2, boronic acid, and K3PO4, followed by anhydrous toluene . This methodology has been used to synthesize a wide range of 5-aminoaryl pyridines and 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dichloropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2,6-dichloropyridine are not detailed in the search results, it’s worth noting that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

3-Bromo-2,6-dichloropyridine has a density of 1.8±0.1 g/cm3, a boiling point of 255.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 41.8±0.3 cm3, and it has a polar surface area of 13 Å2 .

Scientific Research Applications

Organic Synthesis

3-Bromo-2,6-dichloropyridine: is a versatile intermediate in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactivity, allowing for various substitutions . This compound can act as a precursor for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its halogen atoms are reactive sites for nucleophilic substitution reactions, making it a valuable building block for creating diverse organic compounds.

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-2,6-dichloropyridine serves as a key scaffold for developing new drugs . It has been incorporated into the structure of diacylhydrazine derivatives, which exhibit significant insecticidal activities. These derivatives have potential applications in creating safer and more selective insecticides, contributing to the development of new agricultural chemicals with reduced environmental impact.

Polymer Research

This compound is also explored in polymer research, where it can be used to modify the properties of polymers or create new polymer structures . Its incorporation into polymers can lead to materials with improved thermal stability, chemical resistance, or novel electronic properties, which are valuable in various industrial applications.

Materials Science

In materials science, 3-Bromo-2,6-dichloropyridine is used to synthesize compounds that can serve as ligands for catalysts or as components in electronic devices . Its ability to bind to metals and other materials makes it an important agent in creating advanced materials with specific desired properties.

Environmental Studies

The environmental impact of chemicals like 3-Bromo-2,6-dichloropyridine is a subject of study in environmental chemistry . Researchers investigate its behavior in the environment, its potential toxicity, and how it can be safely handled and disposed of to minimize ecological damage.

Analytical Chemistry

Lastly, in analytical chemistry, 3-Bromo-2,6-dichloropyridine is used as a standard or reagent in various chemical analyses . Its well-defined properties allow for its use in calibrating instruments or as a reference compound in the quantification and identification of unknown substances.

Safety And Hazards

3-Bromo-2,6-dichloropyridine can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

3-bromo-2,6-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHASTRIYXMWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615812
Record name 3-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dichloropyridine

CAS RN

866755-20-6
Record name 3-Bromo-2,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,6-dichloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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